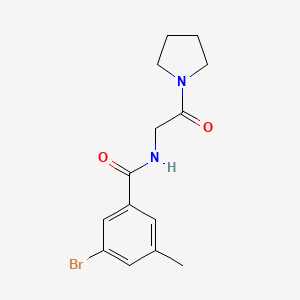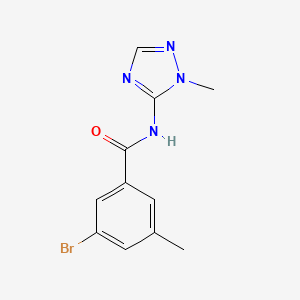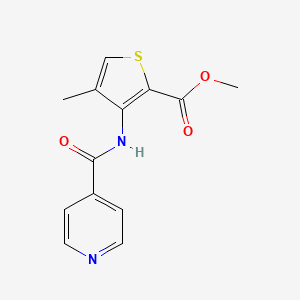
3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide, also known as BMEP, is a chemical compound that has been extensively studied for its potential use in scientific research. BMEP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of 3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. This compound has been shown to interact with the dopamine D1 receptor, which is involved in cognitive function and reward processing. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression and cell proliferation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, depending on the specific research application. In studies on the central nervous system, this compound has been shown to improve cognitive function and memory. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide in lab experiments is its specificity for certain signaling pathways and receptors. This allows researchers to target specific biological processes and investigate their function. However, one limitation of using this compound is its potential toxicity and side effects, which can vary depending on the specific research application.
Orientations Futures
There are several future directions for 3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide research, including further investigation of its potential as a treatment for cognitive disorders and cancer. Additionally, research on the specific signaling pathways and receptors targeted by this compound could lead to the development of more targeted and effective treatments for various diseases. Finally, the development of new synthesis methods and analogs of this compound could lead to the discovery of even more potent and specific compounds for scientific research.
Méthodes De Synthèse
The synthesis of 3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide involves the reaction of 3-bromo-5-methylbenzoic acid with N-(2-oxo-2-pyrrolidin-1-ylethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been used in a variety of scientific research applications, including studies on the central nervous system, cancer, and inflammation. In the central nervous system, this compound has been shown to have potential as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. In cancer research, this compound has been investigated for its ability to inhibit the growth and proliferation of cancer cells. In inflammation research, this compound has been studied for its anti-inflammatory properties.
Propriétés
IUPAC Name |
3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-10-6-11(8-12(15)7-10)14(19)16-9-13(18)17-4-2-3-5-17/h6-8H,2-5,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTLKVNJOBLSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1,5-Dimethylpyrrol-2-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662928.png)


![2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662956.png)


![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662967.png)


![2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide](/img/structure/B7662981.png)
![1-[3-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7662985.png)
![N-methyl-1-(2-methylphenyl)-N-[2-(2H-tetrazol-5-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7662990.png)
![2-[(3-Bromo-5-methylbenzoyl)amino]ethyl carbamate](/img/structure/B7663003.png)
![N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide](/img/structure/B7663011.png)
